molecular formula C10H14N2O2 B064620 methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate CAS No. 177473-19-7

methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate

Cat. No. B064620
M. Wt: 194.23 g/mol
InChI Key: AIQHZJXQNRLNAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Mechanism Of Action

The mechanism of action of methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis. It has also been reported to exhibit fluorescent properties, which make it useful for imaging applications.

Biochemical And Physiological Effects

Methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to exhibit fluorescent properties, which make it useful for imaging applications.

Advantages And Limitations For Lab Experiments

Methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize using various methods and has been reported to exhibit antitumor activity and fluorescent properties. However, it also has limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate. One potential direction is to further investigate its mechanism of action and its potential use as an anticancer agent. Another potential direction is to explore its potential use as a fluorescent probe for imaging applications. Additionally, it may be possible to modify its structure to improve its solubility in water and other solvents, which could increase its usefulness in lab experiments.

Synthesis Methods

The synthesis of methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate has been reported in the literature using different methods. One of the most common methods involves the reaction of 2-oxo-2,3-dihydro-1H-isoindole-7-carboxylic acid with methylamine in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 2-chloro-2,3-dihydro-1H-isoindole-7-carboxylic acid with methylamine in the presence of a base such as triethylamine.

Scientific Research Applications

Methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate has been studied for its potential applications in various fields of scientific research. It has been reported to exhibit antitumor activity and has been studied as a potential anticancer agent. It has also been studied for its potential use as a fluorescent probe for imaging applications. Additionally, it has been studied for its potential use as a ligand in catalysis.

properties

CAS RN

177473-19-7

Product Name

methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-14-9(13)12-6-8-4-2-3-5-10(8,11)7-12/h2-5,8H,6-7,11H2,1H3

InChI Key

AIQHZJXQNRLNAT-UHFFFAOYSA-N

SMILES

COC(=O)N1CC2C=CC=CC2(C1)N

Canonical SMILES

COC(=O)N1CC2C=CC=CC2(C1)N

synonyms

2H-Isoindole-2-carboxylicacid,3a-amino-1,3,3a,7a-tetrahydro-,methylester

Origin of Product

United States

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